4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
Overview
Description
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is a chemical compound that is of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and as an intermediate in various chemical syntheses. While the specific compound is not directly mentioned in the provided papers, related compounds with tert-butoxycarbonyl (Boc) protected piperidine structures are frequently used in the synthesis of biologically active molecules and pharmaceutical intermediates.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including protection of functional groups, reduction, and substitution reactions. For instance, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate, a crucial intermediate of vandetanib, starts with 4-piperidinecarboxylate, which is protected by di-tert-butyl dicarbonate. Subsequent reduction and substitution reactions lead to the final product with a total yield of 70.6% . Similarly, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material and proceeds through three steps with a total yield of 49.9% .
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of a nitrogenous compound containing a tert-butoxycarbonyl group was confirmed by FT-IR, 1H NMR, 13C NMR, and MS . X-ray diffraction is also used to determine the crystal structure, and density functional theory (DFT) calculations can be employed to predict and compare molecular structures .
Chemical Reactions Analysis
Compounds with tert-butoxycarbonyl protected piperidine structures can participate in various chemical reactions. For instance, an acetatopalladium(II) complex with a related Schiff base was found to be an effective catalyst for Suzuki–Miyaura cross-coupling reactions, which are important for forming carbon-carbon bonds in organic synthesis . The reactions afforded hydroxybiaryl products in good to excellent yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with tert-butoxycarbonyl protected piperidine structures are closely related to their molecular structure. The physicochemical properties and spectroscopic features are consistent with the molecular structures as determined by various analytical techniques . The melting points of synthesized compounds are often compared with literature values to confirm their identity . Additionally, DFT studies can reveal properties such as molecular electrostatic potential and frontier molecular orbitals .
Scientific Research Applications
Development of Potent Inhibitors : The compound has been used in the synthesis of novel (4-piperidinyl)-piperazine derivatives, which were evaluated as acetyl-CoA carboxylase (ACC) non-selective inhibitors. These compounds, such as compound 12c, showed potent inhibitory activities and exhibited a reduction of hepatic de novo fatty acid synthesis in rats after oral administration (Chonan et al., 2011).
Synthesis of Crucial Intermediates : The compound has been utilized in the synthesis of intermediates like ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoy-benzoate, a crucial intermediate of vandetanib, an anti-cancer drug. The process involved protection, reduction, and substitution reactions, with a total yield of 70.6% (Zhuang et al., 2010).
In Vitro Biological Activity Studies : In the context of biological activity, derivatives like 1-[4-(tert-Butyloxycarbonyl)phenyl]-3-pyrrolidinone and 1-[3-(tert-butyloxycarbonyl)phenyl]-4-piperidinone have been synthesized and evaluated for activity against enzymes involved in folate-mediated one-carbon metabolism. The study explored their substrates and inhibitory capacities (Rosowsky et al., 1994).
Asymmetric Synthesis Applications : The compound has played a crucial role in asymmetric syntheses, such as the synthesis of enantiomerically pure conformationally constrained D-lysine analogues, demonstrating its importance in creating specific stereochemistry in complex molecules (Etayo et al., 2008).
Crystal Structure Analysis : Studies like the crystal structure analysis of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, have provided insights into the conformation and structure of these types of compounds, which is vital for understanding their chemical behavior and potential applications (Faizi et al., 2016).
Drug Metabolism and Disposition Studies : It's also been identified in studies exploring the oxidative metabolism of novel antidepressants, indicating its relevance in pharmacokinetics and drug design (Hvenegaard et al., 2012).
properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-13(9-11-18)12-4-6-14(7-5-12)15(19)20/h4-7,13H,8-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNVQGGUCDVTIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626156 | |
Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid | |
CAS RN |
149353-75-3 | |
Record name | 1-(1,1-Dimethylethyl) 4-(4-carboxyphenyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149353-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Carboxy-phenyl)-piperidine-1-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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